2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide
Description
2-Chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide is a benzamide derivative featuring a chloro-substituted nitrobenzamide core linked to a 5-(diethylsulfamoyl)-2-methoxyphenyl group. Its synthesis and characterization likely involve coupling reactions similar to those described for analogs in and .
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-4-21(5-2)29(26,27)13-7-9-17(28-3)16(11-13)20-18(23)14-10-12(22(24)25)6-8-15(14)19/h6-11H,4-5H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUASUIIGFJBXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by sulfonation and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations
Role of Substituents in RORγ Activity :
- The 2-chloro-3-methylphenyl group in 2C3MP is critical for RORγ agonism, while bulkier substituents (e.g., 2-isopropyl-6-methylphenyl in 2IP6MP ) abolish activity .
- The diethylsulfamoyl group in the target compound may enhance solubility or receptor binding compared to alkyl/aryl substituents, though this requires experimental validation.
Cytotoxicity Profiles :
- Both 2C3MP and 2IP6MP exhibit low cytotoxicity in HepG2 cells, suggesting that nitrobenzamide derivatives with halogenated phenyl groups are generally well-tolerated .
Synthetic Accessibility :
- Analogs like 2C3MP and 2IP6MP are commercially available (e.g., Ambinter), while the target compound’s synthesis would follow similar coupling protocols using HATU/PyBrop .
Applications: Compounds with nitrobenzamide cores are widely used as pharmaceutical intermediates (e.g., 2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide in ) or agrochemicals (e.g., isoxazole derivatives in ) .
Biological Activity
2-Chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H20ClN3O4S
- Molecular Weight : 393.86 g/mol
- CAS Number : 6283-25-6
| Property | Value |
|---|---|
| Density | 1.5 g/cm³ |
| Boiling Point | 314.6 °C |
| Melting Point | 118-120 °C |
| LogP | 2.40 |
| Flash Point | 144.1 °C |
Antidiabetic Activity
Recent studies have indicated that compounds similar to 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide exhibit significant antidiabetic properties, particularly through inhibition of α-glucosidase and α-amylase enzymes.
- α-Glucosidase Inhibition : The compound has shown varying degrees of inhibitory potential with IC₅₀ values ranging from 10.75 to 130.90 μM, compared to acarbose (IC₅₀ = 39.48 μM) as a reference .
- α-Amylase Inhibition : The compound demonstrated excellent inhibitory potential against α-amylase with an IC₅₀ value of 0.90 μM, significantly lower than the reference compound, acarbose (IC₅₀ = 5.60 μM) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of both electron-withdrawing (NO₂) and electron-donating (CH₃) groups on the phenyl ring enhances the inhibitory activity against these enzymes. The optimal configuration appears to be when these groups are positioned ortho to each other on the phenyl ring, promoting effective interactions with the active sites of the target enzymes .
Toxicity and Safety Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound meets Lipinski's rule of five and Veber's rule, indicating good solubility and absorption with negligible toxicity .
Study on Antidiabetic Agents
In a comprehensive study published in Pharmaceutical Research, a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity. Among these, a derivative closely related to our compound showed promising results in both enzyme inhibition assays and molecular docking studies .
Natural Insecticides Research
Another case study explored the insecticidal properties of similar compounds, establishing a link between structural diversity and biological efficacy. This research highlighted how modifications in chemical structure can lead to enhanced biological activity against various targets, including enzymes involved in metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
